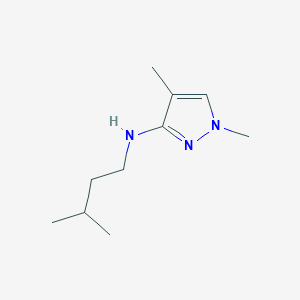![molecular formula C16H23N3 B11735251 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine typically involves the cycloaddition of hydrazines with 1,3-diketones or their equivalents. One common method is the condensation of substituted aromatic aldehydes with hydrazine monohydrochloride, followed by cycloaddition with terminal alkynes . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts such as copper or ruthenium .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C16H23N3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C16H23N3/c1-3-14(2)19-16(10-12-18-19)13-17-11-9-15-7-5-4-6-8-15/h4-8,10,12,14,17H,3,9,11,13H2,1-2H3 |
InChI Key |
LTEYPURNYYQATD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)
![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735191.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735196.png)
![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735201.png)
![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735208.png)
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11735213.png)

![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11735243.png)
